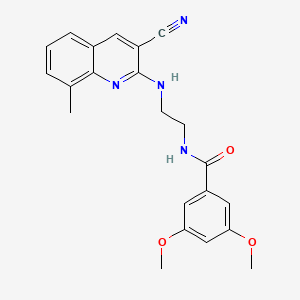![molecular formula C20H16N2O3 B12896807 1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one CAS No. 825633-21-4](/img/structure/B12896807.png)
1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazole derivatives . Industrial production methods may involve the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric stability and reactivity.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity.
1-Phenyl-3-hydroxy-1,2,4-triazole: Used in the synthesis of various heterocyclic compounds.
The uniqueness of 1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
825633-21-4 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[4-(3-acetyl-1-phenylpyrazole-4-carbonyl)phenyl]ethanone |
InChI |
InChI=1S/C20H16N2O3/c1-13(23)15-8-10-16(11-9-15)20(25)18-12-22(21-19(18)14(2)24)17-6-4-3-5-7-17/h3-12H,1-2H3 |
InChI Key |
RTWAOJNJXYQCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CN(N=C2C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


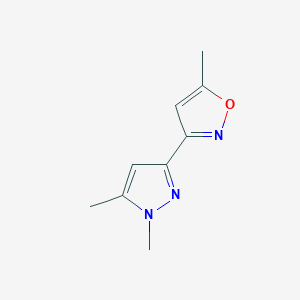
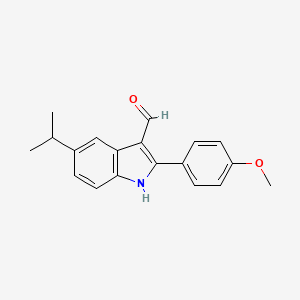
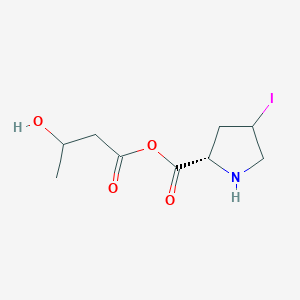
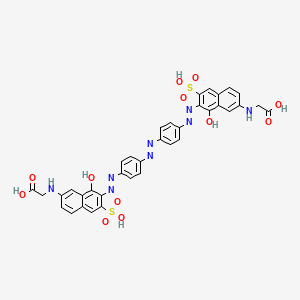
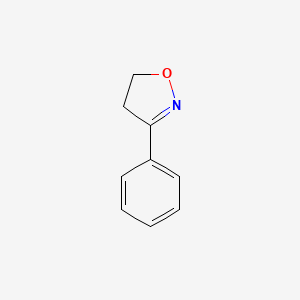
![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
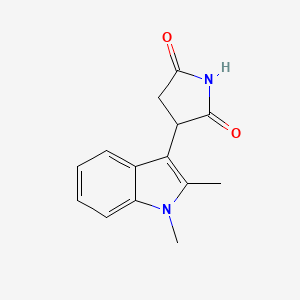
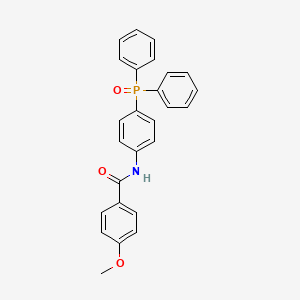
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)

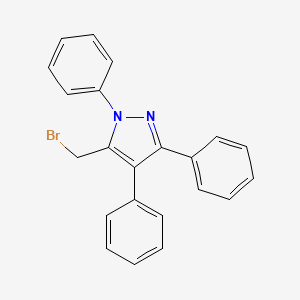
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

